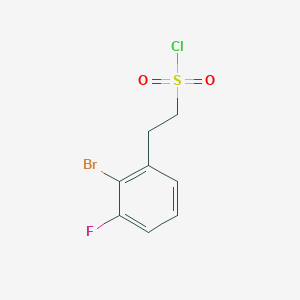

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C8H7BrClFO2S |

|---|---|

Molecular Weight |

301.56 g/mol |

IUPAC Name |

2-(2-bromo-3-fluorophenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H7BrClFO2S/c9-8-6(2-1-3-7(8)11)4-5-14(10,12)13/h1-3H,4-5H2 |

InChI Key |

BWEBMFVGDLDSFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 2-Bromo-3-fluorophenyl Ethane Derivatives

The aromatic precursor 2-bromo-3-fluorophenyl ethane derivatives are generally prepared by selective halogenation and functional group transformations on fluorobenzene derivatives.

A Friedel-Crafts acylation reaction is often employed to introduce the ethane-1-one moiety onto the 2-bromo-3-fluorophenyl ring. This involves reacting 2-bromo-3-fluorobenzene with acetyl chloride or similar acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride at low temperatures (around 1 °C to 25 °C) in solvents like dichloromethane or chlorobenzene.

The ketone intermediate can then be reduced or further modified to the corresponding ethane derivative.

The critical step is the introduction of the sulfonyl chloride group onto the ethane side chain. This is achieved via sulfonylation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.

One method involves converting the ethane derivative to the corresponding sulfonyl chloride by reaction with chlorosulfonic acid under controlled temperature conditions, typically below 5 °C to avoid side reactions and decomposition.

Alternatively, sulfonyl chlorides can be prepared by oxidation of sulfides or sulfoxides followed by chlorination steps.

Oxidation and Functional Group Transformations

Partial oxidation of the thioether or sulfoxide intermediates to sulfone or sulfonyl chloride compounds is performed using oxidizing agents such as hydrogen peroxide or peracids, followed by chlorination.

The sulfonyl chloride compound is often isolated by precipitation, filtration, and washing with solvents like toluene and heptane to ensure purity.

Purification and Isolation

The final sulfonyl chloride product is purified by recrystallization or solvent washing, typically at temperatures around 45-50 °C, to achieve high purity and yield (reported yields around 70-75% in some syntheses).

Drying under vacuum or inert atmosphere is necessary to prevent hydrolysis of the sulfonyl chloride group.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-bromo-3-fluorobenzene, acetyl chloride, AlCl3 catalyst | 1 °C to 25 °C | Dichloromethane, chlorobenzene | 70-80 | Reaction time 3-5 hours |

| Sulfonylation | Chlorosulfonic acid or sulfuryl chloride | <5 °C | Tetrahydrofuran (THF) | 70-75 | Controlled addition to avoid side reactions |

| Oxidation | Hydrogen peroxide or peracid | 0 to 30 °C | Ethanol, toluene | - | Partial oxidation to sulfoxide/sulfone |

| Purification | Recrystallization, washing with toluene and heptane | 45-50 °C | Toluene, heptane | - | Drying under vacuum |

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4) are used.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic Aromatic Substitution: The major products are brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride is a chemical compound with diverse applications in scientific research, including its use as an intermediate in synthesizing complex organic molecules, in enzyme inhibition and protein modification studies within biology, in the development of pharmaceuticals within medicine, and in the production of specialty chemicals and materials within industry. It is characterized by a unique structure featuring both bromine and fluorine atoms on the aromatic ring, influencing its reactivity and selectivity in chemical reactions.

Scientific Research Applications

- Chemistry this compound serves as a building block in creating more complex organic molecules. Its role as an intermediate is significant due to the presence of bromine and fluorine atoms on the phenyl ring, which can influence the compound's reactivity and selectivity in chemical reactions.

- Biology This compound is applied in the study of enzyme inhibition and protein modification.

- Medicine It is explored for potential use in the development of pharmaceuticals and as a building block for drug candidates.

- Industry Utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound undergoes nucleophilic substitution, where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, and thiols, typically in the presence of a base like pyridine or triethylamine, resulting in sulfonamides, sulfonate esters, and sulfonate thioesters. It can also participate in electrophilic aromatic substitution reactions, including halogenation and nitration, using reagents like bromine (Br2) or nitric acid (HNO3) with catalysts such as iron(III) bromide (FeBr3) or sulfuric acid (H2SO4), yielding brominated or nitrated derivatives.

Similar Compounds

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on biomolecules. This reactivity is exploited in the modification of proteins and other biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 2-(2-bromo-3-fluorophenyl)ethane-1-sulfonyl chloride and analogous compounds:

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (Br, F, CF₃):

The bromo and fluoro substituents in the target compound increase the sulfonyl chloride’s electrophilicity, accelerating reactions with nucleophiles (e.g., amines to form sulfonamides). This contrasts with methoxyethoxy or trifluoromethyl groups, where the latter’s strong electron-withdrawing nature (CF₃) further enhances reactivity . - In contrast, methoxymethoxy or oxane-substituted derivatives (e.g., 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride, CAS 579475-81-3 ) exhibit higher solubility in aqueous-organic mixtures due to oxygen-rich substituents.

Research Findings and Data Gaps

- Missing Data: Exact melting points, boiling points, and solubility parameters for the target compound are absent in the provided evidence. Experimental data from thermogravimetric analysis (TGA) or nuclear magnetic resonance (NMR) would further clarify its physicochemical behavior.

Biological Activity

2-(2-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique structural features, including a brominated and fluorinated aromatic ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C₈H₈BrClF₁O₂S

- Molecular Weight : Approximately 283.57 g/mol

- Appearance : Solid powder, typically stored under dry conditions at low temperatures (-20°C) to maintain stability.

The biological activity of sulfonyl chlorides, including this compound, often involves the modification of proteins and enzymes through nucleophilic substitution reactions. These compounds can react with amino acids such as cysteine and lysine, leading to the inhibition of enzyme activity or alteration of protein function. This characteristic makes them valuable in the design of inhibitors for various biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities against various bacterial strains. For example, sulfonyl chlorides have been shown to possess significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Ceftriaxone (reference) | 0.1 | 0.4 |

Note: TBD indicates that specific data for this compound is not yet available but is expected based on structural analogs.

Anticancer Activity

Similar sulfonyl compounds have demonstrated potential anticancer properties by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies are ongoing to evaluate the specific effects of this compound on cancer cell lines.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that sulfonyl chlorides can act as potent inhibitors of various enzymes involved in cancer progression. For instance, studies focusing on serine proteases have indicated that modifications at the aromatic ring significantly enhance inhibitory potency.

- Antibacterial Activity Assessment : A study evaluating the antibacterial properties of similar compounds found that modifications in halogen substituents (bromine and fluorine) can influence antimicrobial efficacy, suggesting a need for further exploration of this compound's specific activity against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.